(15R)-Bimatoprost

Vue d'ensemble

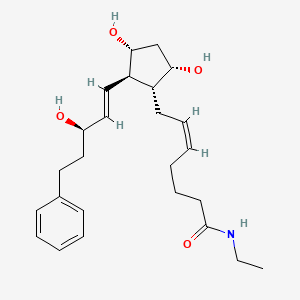

Description

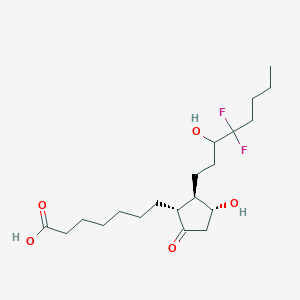

The compound is a complex organic molecule with multiple functional groups. It contains a cyclopentyl ring, a phenyl ring, and multiple hydroxyl (-OH) groups. The presence of multiple chiral centers (indicated by the R and S designations) suggests that this compound may exist in multiple stereoisomers .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and chiral centers. The (5Z) designation indicates the configuration of a double bond, and the (1R,2R,3R,5S) and (1E,3R) designations indicate the configurations of the chiral centers .Applications De Recherche Scientifique

Ophtalmologie

Bimatoprost : est largement utilisé en ophtalmologie pour le traitement du glaucome et de l’hypertension oculaire. Il réduit la pression intraoculaire en augmentant l’écoulement de l’humeur aqueuse à travers le réseau trabéculaire et les voies uvéosclérales {svg_1}. Il est bien absorbé par la cornée et commence à abaisser la pression intraoculaire après quatre heures, pendant au moins 24 heures {svg_2}.

Dermatologie

En dermatologie, Bimatoprost a été étudié pour son potentiel dans le traitement des troubles de la perte de cheveux comme l’alopécie et la promotion de la croissance des cils. On pense qu’il prolonge la phase anagène du cycle pilaire, stimulant ainsi la croissance des cheveux {svg_3}.

Applications cosmétiques

Bimatoprost : est utilisé à des fins cosmétiques pour améliorer la proéminence des cils. Il est appliqué localement à la base des cils et peut conduire à des cils plus longs, plus épais et plus foncés {svg_4}.

Études pharmacocinétiques

Des études pharmacocinétiques de Bimatoprost ont montré qu’il est rapidement absorbé et éliminé de la circulation systémique après l’administration oculaire, sans accumulation de médicament après des administrations multiples {svg_5}.

Sécurité et conformité réglementaire

Bimatoprost : est réglementé pour la sécurité, avec des directives fournies par des organismes tels que la FDA. Il est classé pour divers dangers, y compris les anomalies génétiques et les dommages à la fertilité ou à l’enfant à naître, conformément aux fiches de données de sécurité {svg_6} {svg_7}.

Essais cliniques

Bimatoprost : a fait l’objet de nombreux essais cliniques pour évaluer son efficacité et sa sécurité dans le traitement des affections oculaires. Ces essais sont essentiels pour comprendre le potentiel thérapeutique du médicament et pour l’approbation réglementaire {svg_8} {svg_9}.

Synthèse industrielle

La synthèse industrielle de Bimatoprost implique des processus chimiques complexes. Les progrès récents comprennent une synthèse totale chimioenzymatique à partir de la cétone bicyclique dichlorée facilement disponible, guidée par la rétro-synthèse biocatalytique {svg_10} {svg_11}.

Pharmacodynamique

La pharmacodynamique de Bimatoprost implique l’imitation des effets des prostamides, en particulier de la prostaglandine F2α, pour stimuler l’écoulement de l’humeur aqueuse et soulager la pression intraoculaire élevée {svg_12}.

Mécanisme D'action

Target of Action

(15R)-Bimatoprost, also known as Bimatoprost impurity A or 15-epi Bimatoprost, is a prostaglandin analog . The primary target of this compound is the ocular tissue , specifically the iris-ciliary body . This body plays a crucial role in the regulation of intraocular pressure (IOP), which is the primary factor in conditions such as open-angle glaucoma and ocular hypertension .

Mode of Action

The compound interacts with its target by being administered intracamerally, which means it is injected directly into the anterior chamber of the eye . This allows for direct delivery to the iris-ciliary body, enhancing the efficacy of the treatment . The interaction with the target tissue results in a decrease in intraocular pressure .

Biochemical Pathways

It is known that it is structurally related to prostaglandin f2α , a molecule involved in various physiological processes including the regulation of intraocular pressure. The compound’s effect on intraocular pressure suggests it may influence the same or similar pathways as prostaglandin F2α .

Pharmacokinetics

This compound is part of a sustained-release drug delivery system . It is contained within a biodegradable, solid polymer implant that allows for slow, sustained release of the drug . This design aims to lower intraocular pressure over a period of 4 to 6 months

Result of Action

The primary result of this compound’s action is a reduction in intraocular pressure . This is beneficial in the treatment of conditions such as open-angle glaucoma and ocular hypertension, where elevated intraocular pressure can lead to optic nerve damage and, if untreated, blindness .

Action Environment

The action of this compound is influenced by the environment within the eye. The implant is designed to degrade slowly, releasing the drug over time . This slow release is likely influenced by factors within the eye environment, such as temperature and pH.

Analyse Biochimique

Biochemical Properties

(15R)-Bimatoprost plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme cyclo-oxygenase 2 (COX-2), which is involved in the biosynthesis of prostamides from the natural endocannabinoid anandamide . This interaction suggests that this compound may mimic the activity of prostamides, influencing various physiological processes. Additionally, this compound has been shown to interact with prostanoid FP receptors, which are involved in regulating intraocular pressure .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can lower intraocular pressure by enhancing both conventional and uveoscleral outflow pathways in ocular cells . This effect is achieved through remodeling of the outflow pathways, which improves the drainage of aqueous humor from the eye. Additionally, this compound may affect gene expression related to prostamide synthesis and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to prostanoid FP receptors, leading to the activation of signaling pathways that regulate intraocular pressure . Furthermore, this compound may act as a prodrug, being converted into an active form that mimics the activity of prostamides . This conversion involves enzymatic processes that modify the compound’s structure, enabling it to interact with specific receptors and enzymes. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in prostamide biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . It may undergo degradation when exposed to certain stress conditions, such as oxidative or hydrolytic environments . Long-term studies have indicated that this compound can maintain its efficacy in lowering intraocular pressure over extended periods, with minimal adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that lower doses of this compound effectively reduce intraocular pressure without significant adverse effects . Higher doses may lead to toxic effects, including conjunctival hyperemia and corneal endothelial cell loss . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to prostamide synthesis. The compound is metabolized by enzymes such as cyclo-oxygenase 2 (COX-2), which converts it into active prostamide-like molecules . These metabolites can then interact with specific receptors and enzymes, influencing various physiological processes. Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in prostamide biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound is known to be transported across cell membranes by prostaglandin transporters, which facilitate its uptake into target cells . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular function . The distribution of this compound within tissues is influenced by its binding affinity to specific receptors and proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus of target cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments . Within the cytoplasm, this compound can interact with enzymes and receptors involved in prostamide biosynthesis and signaling . In the nucleus, it may influence gene expression by modulating the activity of transcription factors .

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21-,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOKCDNYWBIDND-ZPFRTTICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163135-92-9 | |

| Record name | 7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((1E,3R)-3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl)-N-ethyl-5-heptenamide, (5Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1163135929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-N-ethyl-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((3R,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-((1R,2R,3R,5S)-3,5-DIHYDROXY-2-((1E,3R)-3-HYDROXY-5-PHENYL-1-PENTEN-1-YL)CYCLOPENTYL)-N-ETHYL-5-HEPTENAMIDE, (5Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY922N486Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)](/img/structure/B601799.png)

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole](/img/structure/B601803.png)

![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B601817.png)